molecular formula C29H27ClN6O2 B11420487 4-(2-chlorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(2-chlorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11420487
M. Wt: 527.0 g/mol
InChI Key: FCMRCPWYKCLUEW-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolinones. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorophenyl group, and a phenylpiperazine moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the chlorophenyl and phenylpiperazine groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolinones.

Scientific Research Applications

4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-methylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-ethylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Uniqueness

The uniqueness of 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H27ClN6O2

Molecular Weight

527.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C29H27ClN6O2/c30-24-12-6-4-8-21(24)20-35-28(38)23-11-5-7-13-25(23)36-26(31-32-29(35)36)14-15-27(37)34-18-16-33(17-19-34)22-9-2-1-3-10-22/h1-13H,14-20H2

InChI Key

FCMRCPWYKCLUEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Origin of Product

United States

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